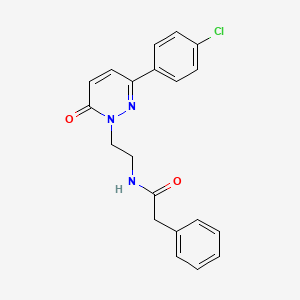

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide

CAS No.: 921576-45-6

Cat. No.: VC5264205

Molecular Formula: C20H18ClN3O2

Molecular Weight: 367.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921576-45-6 |

|---|---|

| Molecular Formula | C20H18ClN3O2 |

| Molecular Weight | 367.83 |

| IUPAC Name | N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-phenylacetamide |

| Standard InChI | InChI=1S/C20H18ClN3O2/c21-17-8-6-16(7-9-17)18-10-11-20(26)24(23-18)13-12-22-19(25)14-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,22,25) |

| Standard InChI Key | VGZWIDADNGNLPP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |

Introduction

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide is a synthetic organic compound belonging to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties. The compound features a pyridazinone core substituted with a 4-chlorophenyl group and a phenylacetamide moiety, which contribute to its chemical and pharmacological characteristics.

Synthesis

The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide typically involves:

-

Formation of the Pyridazinone Core: Starting with hydrazine and an appropriate diketone to form the pyridazine ring.

-

Substitution at Position 3: Introduction of the 4-chlorophenyl group via electrophilic substitution or coupling reactions.

-

Attachment of Phenylacetamide Moiety: Linking through an ethyl chain using alkylation or amidation reactions.

These steps require precise control of reaction conditions to ensure high yield and purity.

Biological Activity

Pyridazinone derivatives, including this compound, have been investigated for their pharmacological properties:

-

Anticonvulsant Activity: Pyridazinones have shown promising results in animal models of epilepsy by modulating neuronal activity .

-

Anti-inflammatory Potential: Molecular docking studies suggest that similar pyridazinones could inhibit enzymes like 5-lipoxygenase, which is involved in inflammatory pathways .

-

Antitumor Effects: Certain derivatives exhibit cytotoxicity against cancer cell lines due to their ability to interfere with cell proliferation mechanisms .

Analytical Characterization

The compound can be characterized using various spectroscopic and analytical techniques:

-

NMR Spectroscopy:

-

1H-NMR: Signals corresponding to aromatic protons (7–8 ppm), aliphatic CH2 groups (2–3 ppm), and NH groups (~9 ppm).

-

13C-NMR: Peaks for carbonyl carbons (~170 ppm) and aromatic carbons (120–140 ppm).

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at m/z = 356 (M+H)+ confirms molecular weight.

-

-

Infrared Spectroscopy (IR):

-

Characteristic bands include:

-

C=O stretch (~1700 cm⁻¹).

-

N-H stretch (~3300 cm⁻¹).

-

Aromatic C-H stretch (~3000 cm⁻¹).

-

-

Potential Applications

This compound has potential applications in:

-

Pharmaceutical Development: As a lead molecule for anticonvulsant or anti-inflammatory drugs.

-

Medicinal Chemistry Research: For designing derivatives with improved efficacy and safety profiles.

Table 2: Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume